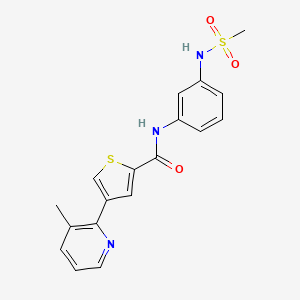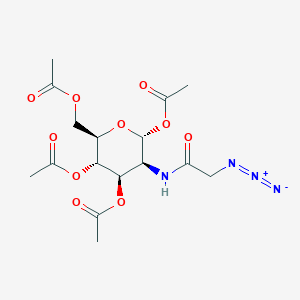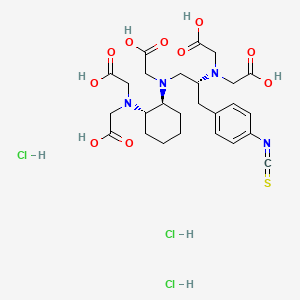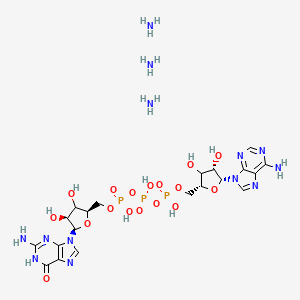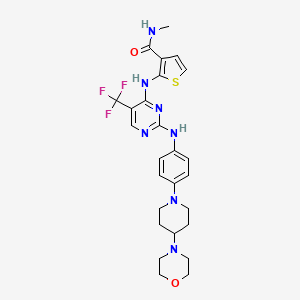
FGFR1 inhibitor-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fibroblast growth factor receptor 1 inhibitor-10 is a selective inhibitor of fibroblast growth factor receptor 1, which is a member of the receptor tyrosine kinase family. This compound has shown significant potential in inhibiting the phosphorylation of fibroblast growth factor receptor 1, making it a promising candidate for cancer therapy, particularly in tumors where fibroblast growth factor receptor 1 signaling is deregulated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fibroblast growth factor receptor 1 inhibitor-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of fibroblast growth factor receptor 1 inhibitor-10 involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Fibroblast growth factor receptor 1 inhibitor-10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the chemical reactions of fibroblast growth factor receptor 1 inhibitor-10 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .
Major Products: The major products formed from these reactions are typically derivatives of fibroblast growth factor receptor 1 inhibitor-10 with enhanced inhibitory activity against fibroblast growth factor receptor 1. These derivatives are further evaluated for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Fibroblast growth factor receptor 1 inhibitor-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationship of fibroblast growth factor receptor inhibitors. In biology, it helps in understanding the role of fibroblast growth factor receptor 1 signaling in cellular processes such as proliferation, differentiation, and survival .
In medicine, fibroblast growth factor receptor 1 inhibitor-10 is being investigated for its potential to treat various cancers, including bladder, lung, and breast cancers, where fibroblast growth factor receptor 1 signaling is deregulated. Its ability to inhibit tumor growth and metastasis makes it a promising candidate for targeted cancer therapy . In the industry, fibroblast growth factor receptor 1 inhibitor-10 is used in the development of new therapeutic agents and as a reference compound in drug discovery .
Wirkmechanismus
Fibroblast growth factor receptor 1 inhibitor-10 exerts its effects by selectively binding to the kinase domain of fibroblast growth factor receptor 1, thereby inhibiting its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, such as the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways, which are crucial for cell proliferation, differentiation, and survival . By targeting these pathways, fibroblast growth factor receptor 1 inhibitor-10 effectively inhibits tumor growth and progression .
Vergleich Mit ähnlichen Verbindungen
Fibroblast growth factor receptor 1 inhibitor-10 is unique in its high selectivity and potency against fibroblast growth factor receptor 1 compared to other similar compounds. Some of the similar compounds include erdafitinib, futibatinib, and infigratinib, which are also fibroblast growth factor receptor inhibitors but may target multiple fibroblast growth factor receptor isoforms or have different selectivity profiles . The uniqueness of fibroblast growth factor receptor 1 inhibitor-10 lies in its ability to specifically inhibit fibroblast growth factor receptor 1 with minimal off-target effects, making it a valuable tool in targeted cancer therapy .
Eigenschaften
Molekularformel |
C26H30F3N7O2S |
|---|---|
Molekulargewicht |
561.6 g/mol |
IUPAC-Name |
N-methyl-2-[[2-[4-(4-morpholin-4-ylpiperidin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C26H30F3N7O2S/c1-30-23(37)20-8-15-39-24(20)33-22-21(26(27,28)29)16-31-25(34-22)32-17-2-4-18(5-3-17)35-9-6-19(7-10-35)36-11-13-38-14-12-36/h2-5,8,15-16,19H,6-7,9-14H2,1H3,(H,30,37)(H2,31,32,33,34) |
InChI-Schlüssel |
QUPSSTNMTKCKSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(SC=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)N4CCC(CC4)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)

![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
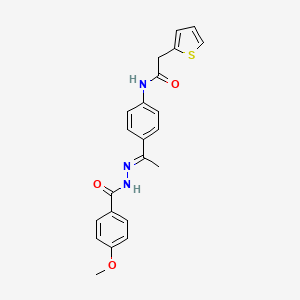

![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)
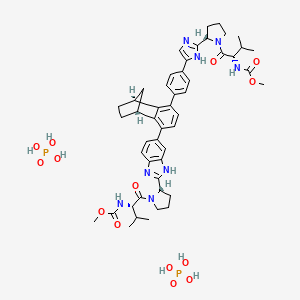
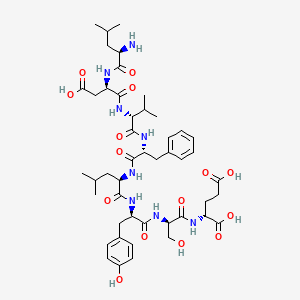
![1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea](/img/structure/B12376245.png)
